4,10-dibromo-7,7-bis(6-bromohexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Overview
Description
2,6-Dibromo-4,4-bis(6-bromohexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is a brominated organic compound with a unique structure that includes a cyclopentadithiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4,4-bis(6-bromohexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene typically involves the bromination of a cyclopentadithiophene precursor. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include chloroform or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or column chromatography would be employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4,4-bis(6-bromohexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form larger conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of the desired nucleophile. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce extended conjugated systems useful in organic electronics .
Scientific Research Applications
2,6-Dibromo-4,4-bis(6-bromohexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Material Science: The compound is studied for its potential in creating new materials with unique electronic properties.
Biological Research: Its derivatives are explored for potential use in biological imaging and sensing due to their fluorescent properties.
Mechanism of Action
The mechanism by which 2,6-Dibromo-4,4-bis(6-bromohexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene exerts its effects is primarily through its electronic structure. The bromine atoms and the cyclopentadithiophene core contribute to its ability to participate in electron transfer processes. This makes it a valuable component in semiconducting materials where efficient charge transport is essential .
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9,9-bis(6-bromohexyl)-9H-fluorene: This compound has a similar structure but with a fluorene core instead of a cyclopentadithiophene core.
2,6-Dibromo-4,8-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b5,4-b’]dithiophene: Another similar compound with different alkyl substituents.
Uniqueness
2,6-Dibromo-4,4-bis(6-bromohexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is unique due to its specific bromination pattern and the presence of long alkyl chains. These features contribute to its distinct electronic properties and make it particularly suitable for applications in organic electronics .
Properties
IUPAC Name |
4,10-dibromo-7,7-bis(6-bromohexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Br4S2/c22-11-7-3-1-5-9-21(10-6-2-4-8-12-23)15-13-17(24)26-19(15)20-16(21)14-18(25)27-20/h13-14H,1-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTNJBPNMREODH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(C3=C2SC(=C3)Br)(CCCCCCBr)CCCCCCBr)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Br4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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